4-(3-Bromophenyl)oxan-4-amine hydrochloride
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Overview
Description
4-(3-Bromophenyl)oxan-4-amine hydrochloride is a useful research compound. Its molecular formula is C11H15BrClNO and its molecular weight is 292.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Research
4-(3-Bromophenyl)oxan-4-amine hydrochloride has been investigated for its pharmacological properties, particularly focusing on its role in neurotransmission processes. In a study by Fuller et al. (1978), it was identified as a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin and a weaker antagonist of 6-hydroxydopamine-induced depletion of heart norepinephrine in rats and mice. This compound demonstrated a higher effectiveness in blocking serotonin depletion in vivo, suggesting its potential utility in studying serotonin neurotransmission processes (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).
Chemical Synthesis and Catalysis
In the field of organic synthesis, the compound has relevance due to its structural features that are useful in catalysis. Wolfe et al. (2000) described a catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates, where derivatives similar to this compound could potentially serve as substrates or intermediates in the catalytic cycles. The study highlights the efficiency of these systems in facilitating a wide range of amination reactions, which are pivotal in pharmaceutical synthesis (Wolfe, Tomori, Sadighi, Yin, & Buchwald, 2000).
Materials Science
In materials science, compounds bearing the bromophenyl moiety, similar to this compound, have been utilized in the synthesis of luminescent covalent-organic polymers (COPs). Xiang and Cao (2012) synthesized COPs through self-polycondensation involving tris(4-bromophenyl)amine derivatives, demonstrating applications in detecting nitroaromatic explosives and small organic molecules. The high surface area and stability of these materials underscore their potential in environmental monitoring and safety applications (Xiang & Cao, 2012).
Properties
IUPAC Name |
4-(3-bromophenyl)oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;/h1-3,8H,4-7,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPZIQCJVWKVNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.